molecular formula C11H8N2O2 B2760823 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde CAS No. 477870-53-4

2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde

Cat. No.: B2760823
CAS No.: 477870-53-4
M. Wt: 200.197
InChI Key: NAWBPKVCOFGNOL-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde is an organic compound with the molecular formula C11H8N2O2 It features a pyrimidine ring substituted with a hydroxyphenyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde typically involves the condensation of 4-hydroxybenzaldehyde with a suitable pyrimidine precursor. One common method is the reaction of 4-hydroxybenzaldehyde with 2-aminopyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: 2-(4-Hydroxyphenyl)pyrimidine-4-carboxylic acid.

    Reduction: 2-(4-Hydroxyphenyl)pyrimidine-4-methanol.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues, while the pyrimidine ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)pyrimidine-5-carbaldehyde
  • 2-(4-Hydroxyphenyl)quinoline-4-carbaldehyde
  • 2-(4-Hydroxyphenyl)benzimidazole-4-carbaldehyde

Comparison

2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde is unique due to the specific positioning of the hydroxyphenyl and aldehyde groups on the pyrimidine ring. This positioning can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in the design of targeted therapies or materials.

Properties

IUPAC Name

2-(4-hydroxyphenyl)pyrimidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-7-9-5-6-12-11(13-9)8-1-3-10(15)4-2-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWBPKVCOFGNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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